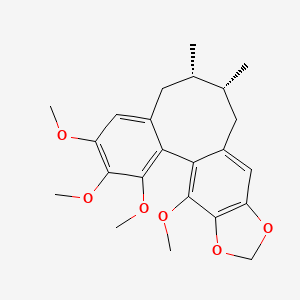

Schisandrin B

Description

a phytogenic antineoplastic agent with anti-inflammatory activity; isolated from Schisandra plant

Properties

IUPAC Name |

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZKSTLPRTWFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976772 | |

| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-37-6, 82467-51-4, 82467-52-5, 69176-52-9 | |

| Record name | Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61281-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gomisin N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69176-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of Schisandrin B in Schisandra chinensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin B, a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, is a pharmacologically significant natural product renowned for its hepatoprotective, antioxidant, and anti-inflammatory properties. A comprehensive understanding of its biosynthesis is critical for optimizing its production through metabolic engineering and ensuring a sustainable supply for therapeutic applications. This technical guide delineates the current knowledge of the this compound biosynthesis pathway, integrating findings from transcriptomic, metabolomic, and genomic studies. We present the pathway from its origins in the phenylpropanoid cascade to the intricate tailoring steps that form the characteristic dibenzocyclooctadiene scaffold. This guide includes a compilation of quantitative data, detailed experimental protocols derived from key scientific literature, and visualizations of the metabolic and experimental workflows to serve as a vital resource for the scientific community.

Introduction

Schisandra chinensis (Turcz.) Baill. is a medicinal plant with a long history of use in traditional medicine, particularly in East Asia. Its therapeutic effects are largely attributed to a class of bioactive compounds known as lignans (B1203133), with this compound being one of the most abundant and studied.[1][2] Lignans in S. chinensis are derived from the phenylpropanoid pathway, which synthesizes a vast array of secondary metabolites in plants. The biosynthesis of this compound involves a multi-step enzymatic cascade that begins with the amino acid phenylalanine and culminates in a complex, stereospecific molecule. Recent advancements in sequencing and analytical technologies have enabled the identification of candidate genes and enzymes involved in this intricate pathway, paving the way for targeted genetic and metabolic engineering approaches.[3]

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Phenylpropanoid Pathway: Synthesis of monolignol precursors.

-

Lignan Formation: Dimerization of monolignols to form the basic lignan scaffold.

-

Dibenzocyclooctadiene Lignan-Specific Pathway: Modification and cyclization to form this compound.

Stage 1: The Phenylpropanoid Pathway - Synthesis of Coniferyl Alcohol

The journey to this compound begins with the essential aromatic amino acid, L-phenylalanine. Through a series of enzymatic reactions common to many plant secondary metabolic pathways, L-phenylalanine is converted into coniferyl alcohol, a key monolignol precursor.[4][5]

The key enzymes in this stage are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-coumarate CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Cinnamoyl-CoA reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).

-

Cinnamyl alcohol dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

Stage 2: Formation of the Lignan Core

The defining step in lignan biosynthesis is the stereospecific dimerization of two monolignol units. In S. chinensis, this critical reaction is mediated by dirigent proteins (DIRs).

-

Dirigent Proteins (DIRs): These proteins guide the coupling of two coniferyl alcohol radicals to form (+)-pinoresinol. This step is crucial as it establishes the stereochemistry of the resulting lignan.[6] Transcriptome analysis has identified numerous DIR gene family members in S. chinensis, with their expression patterns correlating with lignan accumulation.[6]

-

Pinoresinol-lariciresinol reductase (PLR): This enzyme reduces (+)-pinoresinol to (+)-lariciresinol and subsequently to secoisolariciresinol (B192356). Several PLR genes have been identified in S. chinensis, with some showing distinct substrate specificities.[7]

-

Secoisolariciresinol dehydrogenase (SDH): This enzyme is responsible for the conversion of secoisolariciresinol to matairesinol, another key intermediate in the biosynthesis of various lignans.

References

- 1. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cjnmcpu.com [cjnmcpu.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 7. Effect of pinoresinol-lariciresinol reductases on biosynthesis of lignans with substrate selectivity in Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating Schisandrin B: A Technical Guide to Purification from Plant Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the prevailing methodologies for the isolation and purification of Schisandrin B, a bioactive lignan (B3055560) found in the medicinal plant Schisandra chinensis. This compound is of significant interest to the pharmaceutical industry due to its diverse pharmacological activities, including hepatoprotective, antioxidant, and anti-inflammatory properties.[1][2] This document details various extraction and chromatographic techniques, presenting quantitative data in structured tables and illustrating experimental workflows through diagrams to facilitate comprehension and replication.

I. Extraction of this compound from Schisandra chinensis**

The initial step in obtaining this compound is its extraction from the dried fruits (berries) of Schisandra chinensis. The choice of extraction method significantly impacts the yield and purity of the crude extract. Common techniques include conventional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE).

Conventional Solvent Extraction

This traditional method involves the use of organic solvents to solubilize this compound from the plant matrix. Ethanol (B145695) is a frequently used solvent. A patented method describes pulverizing the plant material, adding a calcium precipitation agent (CaO) to remove organic acids and tannins, and then extracting with 80-95% aqueous ethanol at 50-80°C.[3]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency. One study optimized UAE conditions for this compound from S. chinensis seeds, finding that 95% ethanol at 60°C for 70 minutes provided the best yield.[4]

Supercritical Fluid Extraction (SFE)

SFE is a green technology that employs supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. This method offers high selectivity and yields extracts free of residual organic solvents. Optimal SFE conditions for extracting lignans (B1203133), including this compound, from Schisandra sphenanthera were found to be a pressure of 21 MPa, a temperature of 37°C, and a CO2 flow rate of 5 L/min.[5] Another study on Schisandra chinensis berries used a pressure of 200 bar and a temperature of 40°C with 1% isopropyl alcohol as a co-solvent.[6][7]

Matrix Solid-Phase Dispersion (MSPD)

MSPD combines extraction and purification into a single step. In this technique, the solid sample is blended with a dispersant, and the target compounds are then eluted with a suitable solvent. One study utilized a diol-functionalized silica (B1680970) dispersant and 85% methanol (B129727) as the eluting solvent for the simultaneous extraction of ten lignans, including this compound.[8]

II. Purification Techniques for this compound

Following extraction, the crude extract contains a mixture of compounds. Therefore, various chromatographic techniques are employed to isolate and purify this compound.

Macroporous Resin Chromatography

Macroporous resin chromatography is an effective preliminary purification step to enrich the lignan content. The choice of resin is critical for optimal adsorption and desorption. One study evaluated 21 different macroporous resins and identified HPD5000 as the most effective for enriching deoxyschizandrin (B1210598) and γ-schizandrin (this compound).[9][10] The crude extract is loaded onto the column, washed to remove impurities, and then the target compounds are eluted with a higher concentration of ethanol.[9][10] A patented method utilizes AB-8 type macroporous resin.[3]

Silica Gel Column Chromatography

Silica gel column chromatography is a widely used technique for separating compounds based on their polarity. For this compound purification, a typical mobile phase consists of a petroleum ether-ethyl acetate (B1210297) or n-hexane-ethyl acetate binary solvent system.[3] One study reported using petroleum ether/acetone (95:5, v/v) as the eluent.[4]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus minimizing irreversible adsorption of the sample. It has been successfully applied for the preparative separation of lignans from Schisandra chinensis. A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:0.9:0.9:1, v/v) was used to isolate schizandrin (B1681555) and gomisin A, yielding purities of 99.5% and 99.1%, respectively.[11] Another study employed a solvent system of n-hexane-methanol-water (35:30:3, v/v) to separate deoxyschisandrin (B1241246) and γ-schisandrin, achieving purities of over 98% and 96%, respectively.[12]

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It is often coupled with SFE for a completely "green" extraction and purification workflow. A study demonstrated the use of a preparative SFC system to purify Schisandrin A from an SFE extract, increasing the purity from approximately 29% to over 92%.[6][7]

Recrystallization

Recrystallization is often the final step in the purification process to obtain high-purity this compound. Anhydrous ethanol is a suitable solvent for this purpose. The crude or partially purified this compound is dissolved in the solvent, and upon cooling, crystals of high purity are formed.[3]

III. Experimental Protocols and Data

The following tables summarize the quantitative data from various studies on the isolation and purification of this compound.

Table 1: Extraction Conditions for this compound

| Extraction Method | Plant Material | Solvent(s) | Temperature (°C) | Pressure | Time | Reference |

| Solvent Extraction | S. chinensis | 80-95% Ethanol, CaO | 50-80 | - | 2-4 hr (2-3 times) | [3] |

| Ultrasound-Assisted Extraction | S. chinensis seeds | 95% Ethanol | 60 | - | 70 min | [4] |

| Supercritical Fluid Extraction | S. sphenanthera fruits | CO2 | 37 | 21 MPa | - | [5] |

| Supercritical Fluid Extraction | S. chinensis berries | CO2, 1% Isopropyl Alcohol | 40 | 200 bar | 60 min | [6][7] |

| Matrix Solid-Phase Dispersion | S. chinensis | 85% Methanol | - | - | - | [8] |

Table 2: Chromatographic Purification of this compound

| Chromatographic Technique | Stationary Phase/Resin | Mobile Phase/Eluent | Purity Achieved | Reference |

| Macroporous Resin | HPD5000 | 90% Ethanol | - | [9][10] |

| Macroporous Resin | AB-8 type | - | - | [3] |

| Silica Gel Column | Silica Gel | Petroleum ether-ethyl acetate (97:3-90:10) | - | [3] |

| Silica Gel Column | Silica Gel | Petroleum ether/acetone (95:5) | 99.4% | [4] |

| HSCCC | - | n-hexane-ethyl acetate-methanol-water (1:0.9:0.9:1) | 99.5% (for schizandrin) | [11] |

| HSCCC | - | n-hexane-methanol-water (35:30:3) | >96% (for γ-schisandrin) | [12] |

| Preparative SFC | - | CO2 with modifier gradient | >92% (for Schisandrin A) | [6][7] |

IV. Experimental Workflows

The following diagrams illustrate the logical flow of the isolation and purification processes for this compound.

Caption: General workflow for the extraction of this compound from plant material.

Caption: A comprehensive workflow for the purification of this compound.

V. Conclusion

The isolation and purification of this compound from Schisandra chinensis can be achieved through a multi-step process involving an initial extraction followed by one or more chromatographic techniques and a final recrystallization step. The choice of methods depends on the desired scale of production, purity requirements, and available resources. Modern techniques such as SFE, SFC, and HSCCC offer greener and more efficient alternatives to traditional methods. This guide provides a solid foundation for researchers and drug development professionals to design and optimize their own protocols for obtaining high-purity this compound for further research and development.

References

- 1. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN103351373B - Method for extracting this compound from Schisandra chinensis - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. [Study on supercritical CO2 fluid extraction and separation of components from fruits of Schisandra sphenanthera] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. waters.com [waters.com]

- 8. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enrichment and Purification of Deoxyschizandrin and γ-Schizandrin from the Extract of Schisandra chinensis Fruit by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Application of preparative high-speed counter-current chromatography for isolation and separation of schizandrin and gomisin A from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparative separation and purification of deoxyschisandrin and gamma-schisandrin from Schisandra chinensis (Turcz.) Baill by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of a Hepatoprotective Lignan: A Technical Guide to the Chemical Synthesis and Structural Analogues of Schisandrin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin B, a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant attention within the scientific community for its diverse pharmacological properties. Primarily recognized for its potent hepatoprotective effects, this compound also exhibits antioxidant, anti-inflammatory, and neuroprotective activities.[1][2] These biological functions are largely attributed to its unique and stereochemically complex chemical structure. This technical guide provides an in-depth exploration of the chemical synthesis of this compound and its structural analogues, offering detailed experimental protocols for key reactions. Furthermore, it elucidates the structure-activity relationships and the modulation of critical signaling pathways, presenting a comprehensive resource for researchers in drug discovery and development.

Chemical Synthesis of the Dibenzocyclooctadiene Core

The total synthesis of this compound and related dibenzocyclooctadiene lignans (B1203133) is a significant challenge due to the presence of a sterically hindered biaryl bond and multiple stereocenters. A common and effective strategy involves the asymmetric synthesis of key fragments followed by their coupling to construct the characteristic eight-membered ring. Key reactions in this approach include the Suzuki-Miyaura coupling and an intramolecular oxidative biaryl coupling.[3][4]

Key Synthetic Steps and Experimental Protocols

A representative synthetic approach, adapted from the work of Coleman et al. on the asymmetric total synthesis of related dibenzocyclooctadiene lignans, is outlined below.[3] This strategy provides a blueprint for accessing the core structure of this compound.

1. Asymmetric Crotylation and Fragment Assembly: The synthesis typically begins with the asymmetric crotylation of an appropriately substituted aryl aldehyde to establish the initial stereocenters. This is followed by a series of reactions, including a diastereoselective hydroboration and a Suzuki-Miyaura coupling, to assemble a 1,4-diarylbutane intermediate.[3][5]

2. Intramolecular Oxidative Biaryl Coupling: The pivotal step in forming the dibenzocyclooctadiene ring is the intramolecular oxidative coupling of the two aryl groups. This reaction is often mediated by reagents such as thallium trifluoroacetate (B77799) (TTFA) or through copper-promoted coupling.[3][4]

Table 1: Representative Experimental Protocol for Suzuki-Miyaura Coupling

| Step | Procedure | Reagents and Conditions | Purpose |

| 1 | Reactant Preparation | A solution of the aryl bromide and the boronic acid are prepared in a suitable solvent. | To prepare the coupling partners. |

| 2 | Catalyst Addition | A palladium catalyst and a ligand are added to the reaction mixture. | To facilitate the cross-coupling reaction. |

| 3 | Base Addition | A base, such as cesium fluoride, is added. | To activate the boronic acid. |

| 4 | Reaction | The mixture is heated under an inert atmosphere. | To drive the reaction to completion. |

| 5 | Work-up and Purification | The reaction is quenched, and the product is extracted and purified by chromatography. | To isolate the desired coupled product. |

Table 2: Representative Experimental Protocol for Intramolecular Oxidative Biaryl Coupling

| Step | Procedure | Reagents and Conditions | Purpose |

| 1 | Substrate Preparation | The 1,4-diarylbutane precursor is dissolved in an appropriate solvent. | To prepare the substrate for cyclization. |

| 2 | Oxidant Addition | An oxidant, such as thallium trifluoroacetate (TTFA) or a copper salt, is added. | To induce the oxidative coupling of the aryl rings. |

| 3 | Reaction | The reaction is stirred at a specific temperature for a set duration. | To allow for the formation of the biaryl bond and the eight-membered ring. |

| 4 | Quenching and Purification | The reaction is quenched, and the product is purified by chromatographic methods. | To isolate the dibenzocyclooctadiene core structure. |

The specific reagents, solvents, temperatures, and reaction times can be found in the detailed experimental sections of the cited literature.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric total synthesis of dibenzocyclooctadiene lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]

Schisandrin B: A Comprehensive Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin B (Sch B), a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with significant anti-tumor activities across a spectrum of cancers.[1][2][3] Preclinical studies have demonstrated its efficacy in inhibiting cancer cell proliferation, inducing programmed cell death (apoptosis), and impeding metastasis.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration and invasion. These effects are orchestrated through the modulation of a complex network of signaling pathways.

Induction of Apoptosis

A predominant mechanism of this compound's anti-cancer activity is the induction of apoptosis. This is achieved through the modulation of key regulatory proteins and signaling cascades.

-

Mitochondrial (Intrinsic) Pathway: this compound triggers the intrinsic apoptosis pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] Cytochrome c then activates a caspase cascade, including caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[4][5]

-

Unfolded Protein Response (UPR) Pathway: In colon cancer cells, this compound has been shown to activate the unfolded protein response (UPR) by upregulating the C/EBP homologous protein (CHOP), a key transcription factor in ER stress-induced apoptosis.[1][6]

-

ROS-Mediated Pathways: In gastric cancer, this compound upregulates the production of intracellular reactive oxygen species (ROS). This increase in ROS levels modulates the MAPK, STAT3, and NF-κB signaling pathways, leading to apoptosis.[7]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G1/S phase.[2][5][8] This is accomplished by modulating the expression and activity of key cell cycle regulatory proteins:

-

Downregulation of Cyclins and CDKs: this compound decreases the expression of cyclin D1, cyclin E, cyclin-dependent kinase 2 (CDK2), CDK4, and CDK6.[2][4][7] These proteins are crucial for the progression of the cell cycle through the G1 phase and into the S phase.

-

Upregulation of CDK Inhibitors: The compound increases the expression of p21 and p53, which are potent inhibitors of cyclin-CDK complexes, thereby preventing the G1/S transition.[2][4]

Inhibition of Metastasis and Invasion

This compound has demonstrated the ability to suppress the metastatic potential of cancer cells.[9] Its anti-metastatic effects are attributed to:

-

Inhibition of Epithelial-to-Mesenchymal Transition (EMT): this compound can inhibit the EMT process, a key event in cancer cell invasion and metastasis.[10]

-

Downregulation of Matrix Metalloproteinases (MMPs): It reduces the expression of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[4]

-

Modulation of Signaling Pathways: The anti-metastatic effects are also mediated through the inhibition of pathways such as the Wnt/β-catenin and STAT3 signaling.[8][11]

Key Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are a consequence of its ability to modulate several critical signaling pathways involved in cell survival, proliferation, and metastasis.

-

PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway in various cancers, including osteosarcoma.[3] Inhibition of this pathway contributes to the induction of apoptosis and suppression of cell proliferation.

-

Wnt/β-catenin Pathway: In melanoma, this compound inhibits cell viability and malignant progression by targeting the Wnt/β-catenin signaling pathway.[8]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of this compound. In gastric cancer, its modulation is linked to ROS production and subsequent apoptosis.[7]

-

STAT3 Pathway: this compound can inhibit the phosphorylation and nuclear translocation of STAT3, a transcription factor that plays a crucial role in tumor progression. This has been observed in triple-negative breast cancer.[11]

-

NF-κB Pathway: The NF-κB signaling pathway, which is involved in inflammation and cell survival, is also inhibited by this compound in some cancer types.[7]

-

RhoA/ROCK1 Pathway: In hepatocellular carcinoma, this compound has been found to suppress tumor progression by targeting the RhoA/ROCK1 pathway.[12]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the inhibitory concentrations (IC50), effects on cell cycle distribution, and induction of apoptosis by this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |

| Cholangiocarcinoma | HCCC-9810 | 40 ± 1.6 | 48 |

| Cholangiocarcinoma | RBE | 70 ± 2.6 | 48 |

| Colorectal Cancer | HCT-116 | ~75 | 24 |

| Lung Adenocarcinoma | A549 | Not specified, but effective at 25-50 µM | 72 |

| Osteosarcoma | SaOS2, U2OS | Dose-dependent inhibition at 20, 40, 80 µM | 24 |

| Melanoma | A375, B16 | Dose-dependent inhibition at 20, 40, 60, 80 µM | Not specified |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cancer Type | Cell Line | Treatment Concentration (µM) | % of Cells in G0/G1 Phase (Control vs. Treated) | % of Cells in S Phase (Control vs. Treated) |

| Colon Cancer | HCT116 | Not specified | Increase | Decrease |

| Cholangiocarcinoma | HCCC-9810 | Not specified | 82.94% vs. 95.75% | Decrease |

| Cholangiocarcinoma | RBE | Not specified | 81.9% vs. 96.62% | Decrease |

| Lung Adenocarcinoma | A549 | Not specified | Increase | Not specified |

| Melanoma | A375, B16 | Not specified | G1/S phase blocking | Not specified |

Table 3: Effect of this compound on Apoptosis

| Cancer Type | Cell Line | Treatment Concentration (µM) | % of Apoptotic Cells (Control vs. Treated) |

| Cholangiocarcinoma | HCCC-9810 | Dose-dependent | 5.9% vs. 61.2% (early apoptotic) |

| Cholangiocarcinoma | RBE | Dose-dependent | 4.8% vs. 65.4% (early apoptotic) |

| Colon Cancer | HCT116 | 25, 50, 100 | Dose-dependent increase |

| Osteosarcoma | SaOS2, U2OS | 20, 40, 80 | Dose-dependent increase |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Apoptosis-Related Proteins (Bax and Bcl-2)

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

Protocol:

-

Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using the BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Harvest the treated and control cells, including both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Gate the cell populations to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the migratory and invasive capabilities of cancer cells.

Materials:

-

Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

-

24-well plates

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Crystal violet staining solution

Protocol:

-

For invasion assays, coat the transwell inserts with Matrigel and allow it to solidify.

-

Pre-treat the cancer cells with this compound at non-toxic concentrations for 24 hours.

-

Resuspend the pre-treated cells in serum-free medium.

-

Seed the cells into the upper chamber of the transwell inserts.

-

Add complete medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Incubate the plate for 24-48 hours at 37°C.

-

Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the insert with methanol.

-

Stain the cells with crystal violet solution.

-

Count the number of stained cells in several random fields under a microscope.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound induced apoptosis signaling pathways.

Caption: this compound induced cell cycle arrest pathway.

Caption: A typical experimental workflow.

Conclusion

This compound is a multi-target agent that effectively inhibits the growth and progression of various cancers. Its mechanisms of action are multifaceted, involving the induction of apoptosis through intrinsic and ER stress pathways, cell cycle arrest at the G0/G1 phase, and the suppression of metastasis. The modulation of key signaling pathways, including PI3K/Akt, Wnt/β-catenin, MAPK, STAT3, and NF-κB, underscores its potential as a valuable candidate for further preclinical and clinical investigation in cancer therapy. This guide provides a comprehensive overview for researchers to further explore and harness the therapeutic potential of this compound.

References

- 1. This compound inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effects of this compound against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound inhibits epithelial‑mesenchymal transition and stemness of large‑cell lung cancer cells and tumorigenesis in xenografts via inhibiting the NF‑κB and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Schisandrin B: A Technical Guide to its Modulation of Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin B (Sch B) is a prominent bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional Chinese medicine.[1][2] Modern pharmacological studies have identified Sch B as a compound with a multitude of therapeutic properties, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and antitumor activities.[1][3][4] Its potential as a therapeutic agent stems from its ability to interact with and modulate numerous intracellular signaling pathways.[1][5] This technical guide provides an in-depth overview of the core signaling cascades affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting key nodes within several critical signaling networks. These include pathways governing inflammation, oxidative stress, cell survival, proliferation, and apoptosis.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In pathological conditions, its activation leads to the expression of pro-inflammatory cytokines and other inflammatory mediators. This compound has been shown to be a potent inhibitor of this pathway.[6][7] It suppresses the degradation of IκBα, the inhibitory protein of NF-κB.[6] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of target inflammatory genes.[6][7] This mechanism is fundamental to Sch B's anti-inflammatory effects observed in various models, including osteoarthritis and asthma.[7][8]

Caption: this compound inhibits the NF-κB pathway by blocking IKK-mediated IκBα degradation.

The Nrf2/Keap1 Antioxidant Pathway

The Nrf2/Keap1 pathway is the primary regulator of the cellular antioxidant response. This compound is a known activator of this protective pathway.[6][9] It promotes the nuclear translocation of Nrf2, which may involve modifying the Nrf2 inhibitor, Keap1.[9] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH), enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[9][10] This mechanism is central to Sch B's neuroprotective and hepatoprotective effects.[9][11]

Caption: this compound activates the Nrf2 antioxidant pathway, promoting cellular defense.

The PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating cell survival, proliferation, and apoptosis. In many cancer types, these pathways are constitutively active. This compound has been reported to inhibit the PI3K/Akt pathway, leading to downstream effects on cell survival.[1][12] Furthermore, it suppresses the phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun amino-terminal kinase (JNK), which contributes to its anti-inflammatory and pro-apoptotic effects.[7][13]

Caption: this compound inhibits pro-survival and pro-inflammatory PI3K/Akt and MAPK pathways.

Apoptosis and Cell Cycle Regulation

A key component of Sch B's anticancer activity is its ability to induce apoptosis and cause cell cycle arrest.[1][13] It modulates the intrinsic apoptosis pathway by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[13] This leads to the activation of executioner caspases, such as caspase-3 and caspase-9, and subsequent cleavage of PARP.[13] In colon cancer, Sch B has also been shown to activate the unfolded protein response (UPR) by upregulating CHOP, which triggers apoptosis.[13][14] Furthermore, Sch B can induce cell cycle arrest, for instance at the G0/G1 or S phase, by inhibiting key regulators like cyclin E/CDK2.[1][13]

Caption: this compound induces apoptosis and cell cycle arrest through multiple mechanisms.

Quantitative Data Summary

The effects of this compound are dose-dependent and vary across different cell types and models. The following tables summarize key quantitative findings from various studies.

Table 1: Anticancer Activity of this compound in vitro

| Cell Line | Cancer Type | IC50 | Key Molecular Effects | Reference |

|---|---|---|---|---|

| HCT-116 | Colon Cancer | ~75 µM | G0/G1 phase arrest; Upregulation of CHOP | [13][15] |

| HT-29 | Colon Cancer | Significant proliferation inhibition at 75 µM | N/A | [15] |

| SW480 | Colon Cancer | Significant proliferation inhibition at 75 µM | N/A | [15] |

| Gallbladder Cancer Cells | Gallbladder Cancer | N/A | Overexpression of Bax; Inhibition of Bcl-2; Cleavage of Caspase-3/9 & PARP | [1] |

| LNCaP | Prostate Cancer | N/A | S phase arrest; Inhibition of Cyclin E/CDK2; Increase in p53 & p21 | [1] |

| Hepatocellular Carcinoma | Liver Cancer | N/A | Downregulation of RhoA/ROCK1 pathway |[16] |

Table 2: Modulation of Signaling Proteins by this compound

| Target Protein | Effect of Sch B Treatment | Cell/Model System | Disease Context | Reference |

|---|---|---|---|---|

| p-p65 (NF-κB) | Significantly decreased | Rat Chondrocytes | Osteoarthritis | [7] |

| Nrf2 | Nuclear translocation induced | Lymphocytes | Inflammation | [6] |

| HO-1 | Upregulation | Mouse Model | Asthma | [8] |

| p-p38, p-ERK, p-JNK | Phosphorylation inhibited | Rat Chondrocytes | Osteoarthritis | [7] |

| MMP-3, MMP-13 | IL-1β-induced upregulation decreased | Rat Chondrocytes | Osteoarthritis | [7] |

| Collagen II, Aggrecan | IL-1β-induced downregulation reversed | Rat Chondrocytes | Osteoarthritis | [7] |

| RhoA, ROCK1 | Expression reduced | HCC Tumor Tissues | Liver Cancer | [16] |

| GSK3β | Activation suppressed | 3xTg Mouse Model | Alzheimer's Disease |[17] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following section details generalized protocols for key experiments used to elucidate the mechanisms of this compound.

Experimental Workflow: In Vitro Analysis of this compound

Caption: A typical workflow for investigating the in vitro effects of this compound.

1. Cell Viability Assay (CCK-8/MTT)

-

Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.

-

Protocol:

-

Seed cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a series of concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.[15] Include a vehicle control (e.g., DMSO).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50.

-

2. Western Blot Analysis

-

Objective: To quantify the expression and phosphorylation levels of target proteins in signaling pathways.

-

Protocol:

-

Culture and treat cells with this compound as desired.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-Nrf2, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system and quantify band intensity using software like ImageJ. Normalize to a loading control (e.g., β-actin or GAPDH).

-

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To quantify the rate of apoptosis induced by this compound.

-

Protocol:

-

Treat cells with this compound for the desired time (e.g., 48 hours).[13]

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in an Annexin V-FITC Apoptosis Detection Kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

-

Analyze the cells immediately using a flow cytometer. The cell population is segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

4. Animal Xenograft Model

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Protocol:

-

Subcutaneously inject cancer cells (e.g., 5x10⁶ HCT-116 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomly assign mice to a control group (vehicle) and treatment groups (e.g., various doses of this compound administered via intraperitoneal injection or oral gavage).

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., Western blot, immunohistochemistry).

-

Conclusion and Future Perspectives

This compound is a multi-target natural compound that modulates a sophisticated network of signaling pathways related to inflammation, oxidative stress, and cancer progression.[1] Its ability to simultaneously inhibit pro-inflammatory pathways like NF-κB and MAPK while activating the protective Nrf2 antioxidant response makes it a compelling candidate for complex, multifactorial diseases.[6][7] The pro-apoptotic and anti-proliferative effects demonstrated in numerous cancer models highlight its potential in oncology.[5][16] While the preclinical evidence is strong, further investigations into its mechanism of action, bioavailability, and safety, followed by well-designed clinical trials, are essential to validate the therapeutic potential of this promising natural drug candidate.[1][4]

References

- 1. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review on this compound and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]

- 6. This compound exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound shows neuroprotective effect in 6-OHDA-induced Parkinson's disease via inhibiting the negative modulation of miR-34a on Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound regulates the SIRT1/PI3K/Akt signaling pathway to ameliorate Ang II-infused cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Study Reveals this compound's Effectiveness in Colon Cancer Treatment | medtigo [medtigo.com]

- 15. This compound exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits tumor progression of hepatocellular carcinoma by targeting the RhoA/ROCK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound ameliorates Alzheimer's disease by suppressing neuronal ferroptosis and ensuing microglia M1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Direct Molecular Targets of Schisandrin B: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 16, 2025 – Schisandrin B, a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant interest in the scientific community for its diverse pharmacological activities, including hepatoprotective, neuroprotective, and anticancer effects. While numerous studies have elucidated the downstream signaling pathways modulated by this natural compound, a comprehensive understanding of its direct molecular targets has remained a key area of investigation. This technical guide provides an in-depth overview of the current knowledge regarding the direct molecular interactions of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Identified Direct Molecular Targets and Binding Affinities

Experimental evidence, primarily from molecular docking and functional assays, has identified several proteins as potential direct targets of this compound. These include key regulators of cellular stress response, drug resistance, and metabolic pathways.

Keap1: A Key Regulator of the Oxidative Stress Response

Kelch-like ECH-associated protein 1 (Keap1) is a critical component of the Nrf2 signaling pathway, which governs the cellular antioxidant response. Molecular docking studies suggest a direct interaction between this compound and Keap1.[1][2][3][4][5] This interaction is thought to disrupt the Keap1-Nrf2 complex, leading to the nuclear translocation of Nrf2 and the subsequent activation of antioxidant response element (ARE)-driven gene expression.[2][3][4][5] While direct quantitative binding data such as dissociation constants (Kd) from biophysical assays are not yet available in the public domain, co-immunoprecipitation experiments have demonstrated that this compound treatment reduces the interaction between Keap1 and Nrf2 in cellular models.[6]

P-glycoprotein (P-gp): A Mediator of Multidrug Resistance

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance in cancer cells. This compound has been identified as a potent inhibitor of P-gp.[7][8][9] Functional assays have shown that this compound can reverse P-gp-mediated drug efflux, thereby sensitizing cancer cells to chemotherapeutic agents.[9] While specific binding kinetics are yet to be fully elucidated, the inhibitory effect strongly suggests a direct interaction.

Peroxisome Proliferator-Activated Receptor γ (PPARγ): A Master Regulator of Metabolism and Inflammation

Peroxisome proliferator-activated receptor γ (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. Studies have indicated that this compound can activate PPARγ signaling pathways.[10] Molecular docking simulations have predicted a binding interaction between this compound and PPARγ.[11] However, conclusive experimental validation of direct binding and the corresponding affinity are still subjects of ongoing research.

Quantitative Data on Molecular Interactions

The following table summarizes the available quantitative data related to the interaction of this compound with its potential direct molecular targets. It is important to note that much of the current data is derived from computational models and indirect functional assays.

| Target Protein | Method | Parameter | Value | Cell Line/System | Reference |

| Keap1 | Molecular Docking | Binding Energy | Not specified | In silico | [1][2] |

| P-glycoprotein (P-gp) | Fluorometric MDR Assay | IC50 (for activity inhibition) | Concentration-dependent increase in inhibition | MCF-7/ADR cells | [9] |

| PPARγ | Molecular Docking | Binding Energy | Not specified | In silico | [11] |

Signaling Pathways and Experimental Workflows

The interaction of this compound with its direct targets initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to identify them.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the identification of this compound's direct molecular targets.

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound to a target protein in silico.

Protocol:

-

Protein Preparation: Obtain the 3D structure of the target protein (e.g., Keap1, P-gp, PPARγ) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools.

-

Ligand Preparation: Generate the 3D structure of this compound using a chemical drawing tool and optimize its geometry using a suitable force field.

-

Grid Box Definition: Define a grid box around the putative binding site of the target protein.

-

Docking Simulation: Perform the docking simulation using software such as AutoDock Vina. The program will explore different conformations of this compound within the defined grid box and calculate the binding energy for each pose.

-

Analysis: Analyze the docking results to identify the most favorable binding pose based on the lowest binding energy and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.

Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction

Objective: To investigate the effect of this compound on the interaction between Keap1 and Nrf2 in a cellular context.

Protocol:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., HEK293T) and treat with this compound at various concentrations for a specified duration.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for Keap1 overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G agarose (B213101) beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Nrf2 and Keap1 to detect the co-immunoprecipitated proteins.

Fluorometric P-glycoprotein (P-gp) Activity Assay

Objective: To measure the inhibitory effect of this compound on the efflux activity of P-gp.

Protocol:

-

Cell Seeding: Seed cells overexpressing P-gp (e.g., MCF-7/ADR) in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a positive control inhibitor (e.g., verapamil) for a specified time.

-

Substrate Loading: Add a fluorescent P-gp substrate (e.g., Calcein-AM or a fluorescent dye from a commercial kit) to each well and incubate.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths. Increased intracellular fluorescence indicates inhibition of P-gp activity.

-

Data Analysis: Calculate the percentage of P-gp inhibition for each concentration of this compound relative to the control and determine the IC50 value.

Future Directions

While significant progress has been made in identifying the potential direct molecular targets of this compound, further research is required to definitively confirm these interactions and quantify their binding affinities. The application of advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assay (CETSA) will be instrumental in providing direct and quantitative evidence of target engagement. A deeper understanding of the direct molecular interactions of this compound will not only elucidate its mechanisms of action but also pave the way for the rational design of more potent and selective therapeutic agents.

References

- 1. This compound exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound protects against angiotensin II-induced endotheliocyte deficits by targeting Keap1 and activating Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound--a novel inhibitor of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound: a dual inhibitor of P-glycoprotein and multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effects of this compound on LPS-Stimulated BV2 Microglia via Activating PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of Schisandrin B in Colon Cancer: An In-Depth Technical Guide to In Vitro and In Vivo Efficacy

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the therapeutic potential of Schisandrin B, a bioactive lignan (B3055560) isolated from Schisandra chinensis, in the context of colon cancer. We delve into the compound's efficacy, comparing its performance in controlled in vitro environments against its therapeutic outcomes in complex in vivo models. This document synthesizes key quantitative data, details critical experimental methodologies, and visualizes the underlying molecular mechanisms to facilitate a deeper understanding for research and development applications.

Quantitative Efficacy of this compound: A Comparative Summary

The anti-proliferative effect of this compound has been quantified across various colon cancer cell lines, demonstrating a concentration-dependent inhibition of cell viability. Furthermore, its anti-tumorigenic properties have been confirmed in preclinical animal models. The following tables summarize the key quantitative findings from published research.

Table 1: In Vitro Anti-proliferative Activity of this compound in Human Colon Cancer Cell Lines

| Cell Line | IC50 (µM) | Exposure Time (hours) | Assay | Reference |

| HCT-116 | ~75 | 24 | CCK-8 | [1] |

| HCT-116 | Not specified, but sensitive | 48 | CCK-8 | [2][3] |

| HT-29 | Sensitive | 48 | CCK-8 | [3] |

| SW480 | Sensitive | 24 | CCK-8 | [1] |

| SW620 | Sensitive | 48 | CCK-8 | [3] |

| Caco-2 | Not sensitive | 48 | CCK-8 | [2][3] |

| LS174T | Not specified | 48 | CCK-8 | [2][3] |

| CCD 841 CoN (Normal) | Not statistically significant effect | 48 | CCK-8 | [2][3] |

Note: The sensitivity of HT-29, SW480, and SW620 cells was noted, but specific IC50 values were not provided in the referenced abstracts. One study identified an IC50 of 75 µM for HCT-116 after 24 hours[1], while others indicated sensitivity in HCT116, HT29, and SW620 cell lines after 48 hours of treatment[3]. Notably, this compound showed minimal effect on the normal human colon cell line CCD 841 CoN[2][3].

Table 2: In Vivo Anti-tumor Efficacy of this compound in a Xenograft Mouse Model

| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |

| Nude mice with HCT-116 xenografts | This compound (peroral) | 50 mg/kg body weight, every other day | 1 week | Significant reduction in tumor volume and weight. No significant change in body weight. | [2][3] |

| Nude mice with HCT-116 xenografts | 5-Fluorouracil (intraperitoneal) | 75 mg/kg, once a week | 14 days | Positive control, induced tumor reduction. | [3][4] |

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future studies, this section outlines the detailed methodologies for key experiments cited in the literature.

In Vitro Cell Viability Assay (CCK-8)

This protocol is based on the methodology described for assessing the anti-proliferative effects of this compound on colon cancer cell lines.[2][3][5]

-

Cell Seeding: Plate human colon cancer cells (e.g., HCT-116, HT-29, SW620) in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with culture medium to achieve a range of final concentrations (e.g., 0, 12.5, 25, 50, 100, 200 µM).[1] Remove the old medium from the wells and add 100 µL of the medium containing the respective this compound concentrations.

-

Incubation: Incubate the treated plates for the desired period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[1][2]

-

CCK-8 Reagent Addition: Following incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the IC50 value using appropriate software.

In Vivo Xenograft Mouse Model

This protocol outlines the methodology for evaluating the in vivo anti-tumor efficacy of this compound.[2][3][4]

-

Cell Preparation: Culture HCT-116 human colon cancer cells under standard conditions. Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at a concentration of approximately 1 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-week-old male BALB/c nude mice.

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., ~100 mm³). Randomly assign the mice into treatment groups (e.g., vehicle control, this compound, positive control like 5-Fluorouracil).

-

Treatment Administration:

-

This compound Group: Administer this compound perorally at a dose of 50 mg/kg body weight every other day.[2][3]

-

Positive Control Group: Administer 5-Fluorouracil (5-FU) intraperitoneally at a dose of 75 mg/kg once a week.[3][4]

-

Vehicle Control Group: Administer the vehicle (e.g., corn oil or PBS) following the same schedule as the treatment groups.

-

-

Monitoring: Monitor tumor volume (calculated as (length × width²)/2) and body weight regularly (e.g., every 2-3 days).

-

Endpoint and Analysis: After the treatment period (e.g., 14 days), euthanize the mice and excise the tumors. Measure the final tumor weight. Analyze the differences in tumor volume and weight between the treatment groups.

Signaling Pathways and Experimental Workflows

The anti-cancer effects of this compound in colon cancer are attributed to its modulation of specific signaling pathways. The following diagrams, generated using the DOT language, visualize these complex interactions and a representative experimental workflow.

CHOP-Dependent Apoptotic Pathway Induced by this compound

This compound has been shown to induce endoplasmic reticulum (ER) stress, leading to the upregulation of C/EBP homologous protein (CHOP).[2][6][7] This, in turn, promotes apoptosis in colon cancer cells.

References

- 1. This compound exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]

- 7. Magnolia berry compound may help treat colon cancer, study finds [medicalnewstoday.com]

Schisandrin B: A Deep Dive into its Modulatory Role on Nrf2 and NF-κB Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Schisandrin (B1198587) B, a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. Extensive research has elucidated its mechanisms of action, primarily centered on the modulation of two critical signaling pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. This technical guide provides an in-depth analysis of Schisandrin B's role in regulating these pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Introduction

Oxidative stress and inflammation are fundamental pathological processes that contribute to the onset and progression of a multitude of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The Nrf2 and NF-κB signaling pathways represent two master regulatory systems that govern cellular responses to oxidative stress and inflammation, respectively. While Nrf2 activation leads to the expression of a battery of antioxidant and cytoprotective genes, the NF-κB pathway orchestrates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. An imbalance in the activity of these pathways is a hallmark of many disease states.

This compound has emerged as a promising natural compound that can favorably modulate this balance, primarily by activating the protective Nrf2 pathway and inhibiting the pro-inflammatory NF-κB pathway.[1][2] This dual activity makes it a compelling candidate for therapeutic interventions aimed at mitigating diseases with an underlying inflammatory and oxidative stress component.

Modulation of the Nrf2 Signaling Pathway by this compound

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.

This compound has been shown to be a potent activator of the Nrf2 pathway.[3][4] Its mechanism of action involves the disruption of the Nrf2-Keap1 interaction, leading to Nrf2 stabilization and nuclear accumulation.[5][6] Some studies suggest that reactive metabolites of this compound, formed via cytochrome P450-mediated metabolism, may interact with Keap1, thereby eliciting Nrf2 activation.[3][7]

The activation of Nrf2 by this compound results in the upregulation of a suite of downstream antioxidant and detoxification enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cellular antioxidant capacity.[4][8][9]

Quantitative Data on Nrf2 Pathway Modulation

The following table summarizes the quantitative effects of this compound on key components of the Nrf2 signaling pathway, as reported in various in vitro and in vivo studies.

| Cell Line/Animal Model | Treatment Condition | Target Protein/Gene | Fold Change/Effect | Reference |

| H9c2 cells | Hypoxia/Reoxygenation + 20 µM this compound | Nuclear Nrf2 protein | Significant increase vs. H/R group | [4][10] |

| H9c2 cells | Hypoxia/Reoxygenation + 20 µM this compound | HO-1 protein | Significant increase vs. H/R group | [4] |

| H9c2 cells | Hypoxia/Reoxygenation + 20 µM this compound | NQO1 protein | Significant increase vs. H/R group | [4] |

| HepG2 cells | 5 µM this compound for 48h | Nrf2 protein | Upregulated | [11] |

| HepG2 cells | 5 µM this compound for 48h | GST protein | Upregulated | [11] |

| Mice | 25-100 mg/kg this compound for 21 days | Liver Nrf2 protein | Dose-dependent increase | [11] |

| Mice | 25-100 mg/kg this compound for 21 days | Liver NQO1 protein | Dose-dependent increase | [11] |

| Mice | 25-100 mg/kg this compound for 21 days | Liver GST protein | Dose-dependent increase | [11] |

| HTR-8/SVneo cells | 0.5, 1, and 2 µM this compound | Nrf2, HO-1, NQO1 mRNA | Dose-dependent increase | [12] |

Modulation of the NF-κB Signaling Pathway by this compound

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer (most commonly the p50/p65 heterodimer) is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, thereby liberating NF-κB to translocate to the nucleus. Nuclear NF-κB then binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of a wide array of pro-inflammatory mediators.

This compound has been consistently shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][13] Its inhibitory actions are multi-faceted and include the suppression of IKK activation, prevention of IκBα phosphorylation and degradation, and consequently, the blockage of p65 nuclear translocation.[14][15][16] By impeding the activation of NF-κB, this compound effectively downregulates the expression of pro-inflammatory cytokines such as TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β).[15][17]

Quantitative Data on NF-κB Pathway Modulation

The following table summarizes the quantitative effects of this compound on key components of the NF-κB signaling pathway from various studies.

| Cell Line/Animal Model | Treatment Condition | Target Protein/Gene/Effect | Fold Change/Effect | Reference |

| TGFβ1-treated A7r5 cells | 2 or 10 µM this compound | NF-κB luciferase activity | Dose-dependent suppression | [13] |

| DSS-induced colitis mice | 10, 40, and 100 mg/kg this compound | p-IκBα, p-p65 protein | Blocked phosphorylation | [3] |

| DSS-induced colitis mice | 10, 40, and 100 mg/kg this compound | TNF-α, IL-1β, IL-6 concentration | Significantly reduced | [3] |

| Rat hind limb I/R | 80 mg/kg this compound | p-NF-κB p65 protein | Downregulated activation | [17] |

| Rat hind limb I/R | 80 mg/kg this compound | Plasma TNF-α, IL-1β levels | Significantly downregulated | [17] |

| LPS-induced BV2 microglia | This compound | TNF-α, IL-6, IL-1β, PGE2 levels | Significantly suppressed | [17] |

| IL-1β-treated rat chondrocytes | This compound | p65 phosphorylation and nuclear translocation | Significantly decreased | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed to investigate the effects of this compound on the Nrf2 and NF-κB pathways.

Cell Culture and this compound Treatment

-

Cell Lines: Commonly used cell lines include HepG2 (human hepatoma), RAW 264.7 (murine macrophage), H9c2 (rat cardiomyocyte), and primary cells such as splenocytes or chondrocytes.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.[14][18]

-